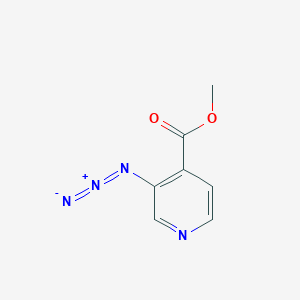

3-Azidopyridine-4-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

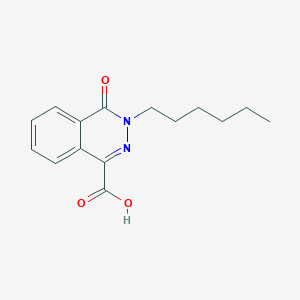

Übersicht

Beschreibung

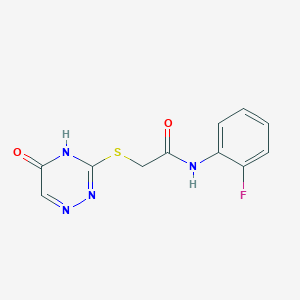

3-Azidopyridine-4-carboxylic acid methyl ester is a chemical compound . It is a derivative of pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methanol and an acid catalyst . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol resulted in a good yield .Molecular Structure Analysis

The molecular structure of this compound is related to that of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine .Chemical Reactions Analysis

The reaction of carboxylic acids with diazomethane can produce methyl esters . This process involves the use of vegetable oils and animal fats as sources of triglycerides for the production of liquid fuels, fatty acid methyl esters (FAME), colloquially known as biodiesel .Wissenschaftliche Forschungsanwendungen

1. Asymmetric Michael Additions and Catalysis

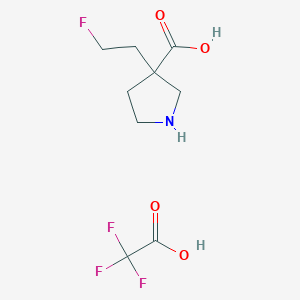

3-Azidopyridine-4-carboxylic acid methyl ester has implications in asymmetric Michael additions of ketones to nitroalkenes. This process is facilitated by homochiral methyl 4-aminopyrrolidine-2-carboxylates, which are derived from asymmetric cycloadditions involving similar esters. These compounds are significant in catalyzing enantioselective reactions, providing a pathway for modulating asymmetric chemo-selective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

2. Synthesis of Large-Ring Lactones

Esterification methods using carboxylic anhydrides, including those similar to this compound, are crucial in synthesizing large-ring lactones. Such methods, employing 4-dimethylaminopyridine, are applied for the rapid and mild synthesis of these important organic compounds (Inanaga, Hirata, Saeki, Katsuki, & Yamaguchi, 1979).

3. Preparation of N-Substituted Nicotinamide Compounds

In the field of organic chemistry, this compound can be involved in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process leads to the synthesis of N-substituted nicotinamide compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

4. Luminescence Imaging in Biomedical Applications

The ester has relevance in the engineering of luminescent lanthanide tags for protein labeling and time-resolved luminescence imaging. Synthesis of specific ligands based on glutamic acid, which are then complexed with lanthanide(III) cations, can lead to highly luminescent complexes. These complexes, when linked to biological compounds like proteins, have applications in advanced imaging and analytical techniques (Weibel, Charbonnière, Guardigli, Roda, & Ziessel, 2004).

5. Synthesis of Metal-Organic Frameworks (MOFs)

This compound also finds application in the synthesis of azido-functionalized Zr(IV) metal-organic frameworks (MOFs). These MOFs have shown potential in catalytic studies, particularly in Knoevenagel condensation reactions. The functionalization of these MOFs can lead to enhanced stability and catalytic properties (Yi, Xi, Qi, & Gao, 2015).

Wirkmechanismus

The mechanism of action for similar compounds involves the metabolic conversion of a prodrug to photoactive porphyrins, which accumulate in the skin lesions to which the cream has been applied . When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .

Safety and Hazards

Zukünftige Richtungen

The hydrogenation of carboxylic acid derivatives, including the production of methyl esters, is receiving increased attention in the context of upgrading bio-based feedstocks . This suggests potential future directions for research and application of compounds like 3-Azidopyridine-4-carboxylic acid methyl ester.

Eigenschaften

IUPAC Name |

methyl 3-azidopyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRVTHHUNKGIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2716415.png)

![(E)-N-[(3-Chloro-5-methylsulfonylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2716417.png)

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)